molecular formula C26H23N5O3 B2920644 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(m-tolyl)acetamide CAS No. 1206989-95-8

2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(m-tolyl)acetamide

Cat. No. B2920644
CAS RN: 1206989-95-8
M. Wt: 453.502
InChI Key: VYFFJOZNTLDANF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a triazoloquinoxaline core, a phenoxy group, and an acetamide group. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazoloquinoxaline core, which is a fused ring system containing two nitrogen atoms in a five-membered ring attached to a larger ring system. The phenoxy group and the acetamide group would be attached to this core .

Scientific Research Applications

Diversified Synthesis Approaches

The compound is involved in diversified synthetic routes for creating complex fused tricyclic scaffolds, showcasing its utility in assembling structurally varied molecules. For example, a method utilizing Ugi four-component reaction and copper-catalyzed tandem reactions demonstrates the compound's role in rapid access to triazoloquinoxaline derivatives, highlighting its significance in synthesizing novel heterocyclic frameworks (Y. An et al., 2017).

Antimicrobial and Antifungal Activities

Some derivatives of triazoloquinoxaline have been evaluated for their antimicrobial and antifungal activities, indicating the compound's potential in contributing to the development of new therapeutic agents. For instance, certain triazoloquinoxaline derivatives exhibit potent antibacterial activity, suggesting their usefulness in addressing microbial resistance (M. Badran et al., 2003).

Anticonvulsant Properties

The compound's derivatives have also been explored for their anticonvulsant properties, offering insights into novel treatments for seizure disorders. Research involving the synthesis of novel quinoxaline derivatives and their evaluation in anticonvulsant models demonstrates the compound's potential in contributing to the development of anticonvulsant therapies (Mohamed Alswah et al., 2013).

Anti-inflammatory and Analgesic Activities

Additionally, analogues derived from pyrimido[4,5-b]quinolines, related to the compound's chemical structure, have shown potential analgesic, anti-inflammatory, anti-oxidant, and anti-microbial activities. This suggests the compound's relevance in the design of multifunctional therapeutic agents (A. El-Gazzar et al., 2009).

Anticancer Potential

The compound and its derivatives have been investigated for their anticancer potential, particularly in the context of breast cancer. For example, bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes, designed for dual PARP-1 and EGFR targets inhibition, have shown promising anti-breast cancer activities, highlighting the compound's potential in cancer therapy (Fatma M. Thabet et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Some triazoloquinoxaline derivatives have been found to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could include studies on its mechanism of action, as well as investigations into its physical and chemical properties .

properties

IUPAC Name

2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3/c1-16-7-6-8-19(12-16)27-23(32)15-30-26(33)31-22-10-5-4-9-21(22)28-25(24(31)29-30)34-20-13-17(2)11-18(3)14-20/h4-14H,15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFFJOZNTLDANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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